Cas no 449758-72-9 ((3S)-1-(tert-butoxycarbonyl)-3-methyl-D-proline)

(3S)-1-(tert-butoxycarbonyl)-3-methyl-D-proline 化学的及び物理的性質
名前と識別子
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- BENOXINATEHYDROCHLORIDE
- (2R,3S)-1-Boc-3-methyl-pyrrolidine-2-carboxylic acid
- AT30161
- AT30168
- 1-(tert-Butoxycarbonyl)-3beta-methyl-D-proline
- (3S)-1-(tert-butoxycarbonyl)-3-methyl-D-proline
- (2R,3S)-1-tert-Butoxycarbonyl-3-methyl-pyrrolidine-2-carboxylic acid
- CIS-1-(TERT-BUTOXYCARBONYL)-3-METHYLPYRROLIDINE-2-CARBOXYLIC ACID
- (2R,3S)-1-(TERT-BUTOXYCARBONYL)-3-METHYLPYRROLIDINE-2-CARBOXYLIC ACID
-
- MDL: MFCD26406350
- インチ: 1S/C11H19NO4/c1-7-5-6-12(8(7)9(13)14)10(15)16-11(2,3)4/h7-8H,5-6H2,1-4H3,(H,13,14)/t7-,8+/m0/s1
- InChIKey: HBXAVWDHOQFJAH-JGVFFNPUSA-N
- SMILES: O(C(C)(C)C)C(N1CC[C@H](C)[C@@H]1C(=O)O)=O
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 16
- 回転可能化学結合数: 3
- 複雑さ: 295
- トポロジー分子極性表面積: 66.8
- XLogP3: 1.7
(3S)-1-(tert-butoxycarbonyl)-3-methyl-D-proline Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1124288-500mg |
(2R,3S)-1-Boc-3-methyl-pyrrolidine-2-carboxylic acid |
449758-72-9 | 95% | 500mg |
$1430 | 2024-07-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1567140-500mg |
(2R,3S)-1-(tert-butoxycarbonyl)-3-methylpyrrolidine-2-carboxylic acid |
449758-72-9 | 98% | 500mg |
¥11491.00 | 2024-05-13 | |
eNovation Chemicals LLC | Y1124288-500mg |
(2R,3S)-1-Boc-3-methyl-pyrrolidine-2-carboxylic acid |
449758-72-9 | 95% | 500mg |
$1430 | 2025-02-25 | |
eNovation Chemicals LLC | Y1124288-5g |
(2R,3S)-1-Boc-3-methyl-pyrrolidine-2-carboxylic acid |
449758-72-9 | 95% | 5g |
$8955 | 2025-02-25 | |
eNovation Chemicals LLC | Y1124288-50mg |
(2R,3S)-1-Boc-3-methyl-pyrrolidine-2-carboxylic acid |
449758-72-9 | 95% | 50mg |
$340 | 2025-03-01 | |
eNovation Chemicals LLC | Y1124288-1g |
(2R,3S)-1-Boc-3-methyl-pyrrolidine-2-carboxylic acid |
449758-72-9 | 95% | 1g |
$2235 | 2025-03-01 | |
eNovation Chemicals LLC | Y1124288-50mg |
(2R,3S)-1-Boc-3-methyl-pyrrolidine-2-carboxylic acid |
449758-72-9 | 95% | 50mg |
$340 | 2025-02-25 | |
eNovation Chemicals LLC | Y1124288-250mg |
(2R,3S)-1-Boc-3-methyl-pyrrolidine-2-carboxylic acid |
449758-72-9 | 95% | 250mg |
$890 | 2024-07-28 | |
eNovation Chemicals LLC | Y1124288-5g |
(2R,3S)-1-Boc-3-methyl-pyrrolidine-2-carboxylic acid |
449758-72-9 | 95% | 5g |
$8955 | 2024-07-28 | |
eNovation Chemicals LLC | Y1124288-50mg |
(2R,3S)-1-Boc-3-methyl-pyrrolidine-2-carboxylic acid |
449758-72-9 | 95% | 50mg |
$340 | 2024-07-28 |
(3S)-1-(tert-butoxycarbonyl)-3-methyl-D-proline 関連文献
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Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385
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Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
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Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
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Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
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Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
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Mark DeWaele,Yoonbae Oh,Cheonho Park,Yu Min Kang,Hojin Shin,Charles D. Blaha,In Young Kim,Dong Pyo Jang Analyst, 2017,142, 4317-4321
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Tian-Rui Zheng,Lin-Lu Qian,Min Li,Zhi-Xiang Wang,Ke Li,Ya-Qian Zhang,Bao-Long Li,Bing Wu Dalton Trans., 2018,47, 9103-9113
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Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
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Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
(3S)-1-(tert-butoxycarbonyl)-3-methyl-D-prolineに関する追加情報
Comprehensive Overview of (3S)-1-(tert-butoxycarbonyl)-3-methyl-D-proline (CAS No. 449758-72-9)
(3S)-1-(tert-butoxycarbonyl)-3-methyl-D-proline (CAS No. 449758-72-9) is a specialized chiral compound widely used in pharmaceutical synthesis and biochemical research. This proline derivative is particularly valued for its role in peptide synthesis and as a building block in drug discovery. The compound's unique stereochemistry, conferred by the (3S)-configuration and tert-butoxycarbonyl (Boc) protecting group, makes it indispensable in asymmetric synthesis and medicinal chemistry applications.
The molecular structure of (3S)-1-(tert-butoxycarbonyl)-3-methyl-D-proline features a pyrrolidine ring with a methyl substituent at the 3-position, which significantly influences its conformational properties. This structural characteristic is crucial for its application in designing peptidomimetics and constrained peptides, areas of intense research in drug development. The Boc-protected amino acid demonstrates excellent stability under various reaction conditions, making it a preferred choice for multi-step synthetic routes.
Recent advancements in peptide-based therapeutics have increased demand for high-quality chiral building blocks like (3S)-1-(tert-butoxycarbonyl)-3-methyl-D-proline. The compound's importance has grown particularly in the development of GPCR-targeting drugs and enzyme inhibitors, where its rigid structure helps maintain bioactive conformations. Researchers frequently search for information about Boc-protection strategies and methylated proline derivatives, reflecting the compound's relevance in current pharmaceutical research.
From a synthetic chemistry perspective, 449758-72-9 offers several advantages. The tert-butoxycarbonyl group provides orthogonal protection that can be selectively removed under mild acidic conditions, while the 3-methyl substitution enhances the compound's lipophilicity. These properties make it particularly useful in solid-phase peptide synthesis (SPPS) and combinatorial chemistry approaches. The growing interest in constrained amino acids and peptide backbone modifications has positioned this compound as a valuable tool in modern drug design.
The pharmaceutical applications of (3S)-1-(tert-butoxycarbonyl)-3-methyl-D-proline extend to several therapeutic areas. Its incorporation into peptide sequences can improve metabolic stability and membrane permeability, addressing key challenges in peptide drug development. Current research explores its use in antiviral compounds, neuroprotective agents, and anti-inflammatory peptides, aligning with trending searches in medicinal chemistry and drug discovery forums.
Quality control and analytical characterization of CAS 449758-72-9 involve advanced techniques such as chiral HPLC, mass spectrometry, and NMR spectroscopy. The compound typically exhibits high enantiomeric purity (>98%), meeting the stringent requirements of pharmaceutical applications. Manufacturers and researchers often inquire about storage conditions for Boc-amino acids and handling of chiral compounds, reflecting practical considerations in laboratory use.
Market trends indicate growing demand for specialty amino acid derivatives like (3S)-1-(tert-butoxycarbonyl)-3-methyl-D-proline, driven by expanding peptide therapeutics pipelines. The compound's price and availability fluctuate based on raw material costs and production scale, with current focus on sustainable synthesis routes and green chemistry approaches in its manufacturing. These aspects frequently appear in industry reports and scientific literature searches.
In biochemical research, 449758-72-9 serves as a valuable probe for studying protein-protein interactions and conformational dynamics. Its constrained structure helps elucidate the role of proline residues in protein folding and function. Recent publications highlight its use in developing peptide-based diagnostics and molecular imaging agents, areas receiving increased attention in biomedical research.
The future outlook for (3S)-1-(tert-butoxycarbonyl)-3-methyl-D-proline remains positive, with anticipated growth in applications ranging from targeted drug delivery to biomaterials engineering. As peptide therapeutics continue to gain FDA approvals, the demand for high-purity, structurally diverse amino acid derivatives like this compound is expected to rise significantly in coming years.
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